1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-3-methyl-, (1R,3R)-rel-
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Overview
Description
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-3-methyl-, (1R,3R)-rel- is a complex organic compound with a unique structure that combines a thiazole ring fused to a benzimidazole core The presence of a difluorophenyl group and a methyl group adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-3-methyl-, (1R,3R)-rel- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a benzimidazole derivative, the introduction of a thiazole ring can be achieved through cyclization reactions involving sulfur-containing reagents. The difluorophenyl and methyl groups are introduced through selective substitution reactions using appropriate halogenated precursors and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are meticulously controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-3-methyl-, (1R,3R)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-3-methyl-, (1R,3R)-rel- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-3-methyl-, (1R,3R)-rel- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Benzimidazole derivatives: Compounds with a benzimidazole core but varying functional groups.
Difluorophenyl compounds: Molecules containing the difluorophenyl group but different core structures.
Uniqueness
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-3-methyl-, (1R,3R)-rel- stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
217322-04-8 |
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Molecular Formula |
C16H12F2N2S |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
(1R,3R)-1-(2,6-difluorophenyl)-3-methyl-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C16H12F2N2S/c1-9-15-19-12-7-2-3-8-13(12)20(15)16(21-9)14-10(17)5-4-6-11(14)18/h2-9,16H,1H3/t9-,16-/m1/s1 |
InChI Key |
BMTBMJVTNBYPOB-JDNHERCYSA-N |
Isomeric SMILES |
C[C@@H]1C2=NC3=CC=CC=C3N2[C@H](S1)C4=C(C=CC=C4F)F |
Canonical SMILES |
CC1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
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